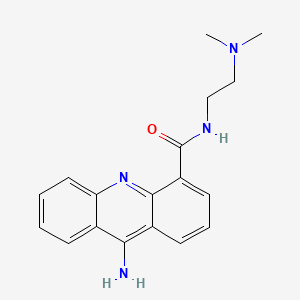

8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

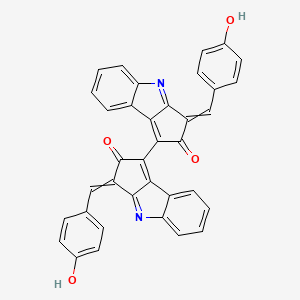

[125I]SCH23982: is a radiolabeled compound used primarily as a high-affinity ligand for dopamine D1 receptors. It is a derivative of the benzazepine class and is utilized in various scientific research applications, particularly in the field of neuroscience for imaging and studying dopamine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [125I]SCH23982 involves the Cloramine-T-catalyzed reaction between the commercially available precursor ®-(+)-1-phenyl-3-methyl-8-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine and carrier-free sodium [125I]iodide. The reaction is carried out under mild conditions, and the product is separated rapidly from the precursor and reaction byproducts using reverse-phase high-performance liquid chromatography (HPLC) on a C-8 column .

Industrial Production Methods: The industrial production of [125I]SCH23982 follows a similar synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of reverse-phase HPLC and C-18 Sep-Pak cartridges allows for efficient purification and concentration of the compound .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The primary reaction involved in the synthesis of [125I]SCH23982 is the substitution of a hydrogen atom with an iodine atom in the precursor molecule.

Oxidation and Reduction Reactions: These reactions are not typically involved in the synthesis of [125I]SCH23982 but may occur during its degradation or metabolism.

Common Reagents and Conditions:

Cloramine-T: Used as a catalyst for the iodination reaction.

Sodium [125I]iodide: The source of the radioactive iodine isotope.

Reverse-phase HPLC: Used for the separation and purification of the final product.

Major Products Formed: The major product formed from the synthesis of [125I]SCH23982 is the iodinated benzazepine derivative, which is identified based on co-chromatography with authentic SCH23982 and its UV spectral characteristics .

Scientific Research Applications

Chemistry:

Radiolabeling Studies: [125I]SCH23982 is used as a radiolabeled ligand in various chemical studies to investigate the binding properties and kinetics of dopamine D1 receptors.

Biology:

Receptor Binding Studies: The compound is used to study the distribution, density, and affinity of dopamine D1 receptors in biological tissues, particularly in the brain.

Medicine:

Neurological Research: The compound is used in research related to neurological disorders such as Parkinson’s disease and schizophrenia, where dopamine receptor function is of interest.

Industry:

Pharmaceutical Development: [125I]SCH23982 is used in the development and testing of new drugs targeting dopamine receptors.

Mechanism of Action

Molecular Targets and Pathways: [125I]SCH23982 exerts its effects by binding selectively to dopamine D1 receptors. This binding inhibits the receptor’s activity, allowing researchers to study the receptor’s distribution and function in various tissues. The compound’s high affinity for dopamine D1 receptors makes it a valuable tool for investigating the role of these receptors in neurological processes .

Comparison with Similar Compounds

[3H]SCH23390: Another radiolabeled ligand used for dopamine D1 receptor studies.

(+)-SCH23390: A non-radioactive ligand with high affinity for dopamine D1 receptors, used in binding studies.

(+/-)-SKF83566: A dopamine D1 receptor antagonist with similar binding properties.

Uniqueness: [125I]SCH23982 is unique due to its high specific activity and selective binding to dopamine D1 receptors. This makes it particularly useful for imaging and studying these receptors in both in vitro and in vivo settings .

Properties

CAS No. |

116780-39-3 |

|---|---|

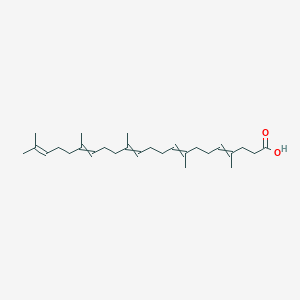

Molecular Formula |

C17H18INO |

Molecular Weight |

377.23 g/mol |

IUPAC Name |

(5R)-8-(125I)iodanyl-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C17H18INO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i18-2 |

InChI Key |

JGBTWNOVLISURM-QFLNOARHSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)[125I] |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I |

Key on ui other cas no. |

109877-79-4 |

Synonyms |

8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol Sch 23982 Sch-23982 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B1195590.png)